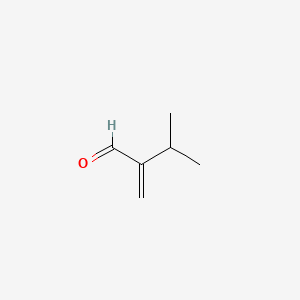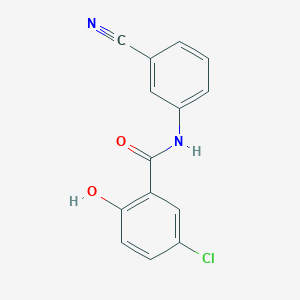![molecular formula C10H16 B8766941 2-Iso-propylidenebicyclo[2.2.1]heptane CAS No. 4696-14-4](/img/structure/B8766941.png)
2-Iso-propylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iso-propylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with isopropylideneacetylene under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the isomerization of bicyclo[2.2.1]heptene derivatives. This process can be catalyzed by various isomerization catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Iso-propylidenebicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the molecule .
Scientific Research Applications
2-Iso-propylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iso-propylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets. Its unique bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative with a double bond in the bicyclic ring.
Norbornadiene: Contains two double bonds in the bicyclic structure
Uniqueness
2-Iso-propylidenebicyclo[2.2.1]heptane is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
4696-14-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-propan-2-ylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h8-9H,3-6H2,1-2H3 |
InChI Key |
QHJFJYRDVNTTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2CCC1C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B8766863.png)
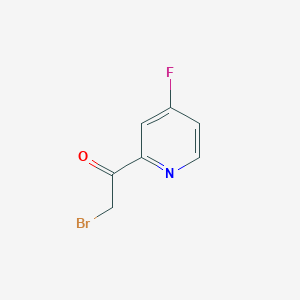
![3-(4-Methoxyphenyl)-8H-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B8766874.png)
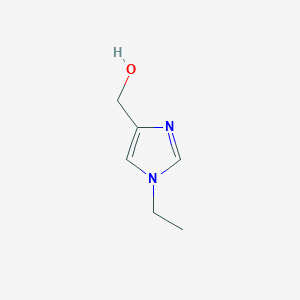
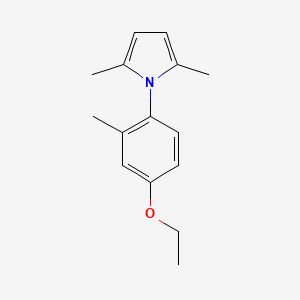
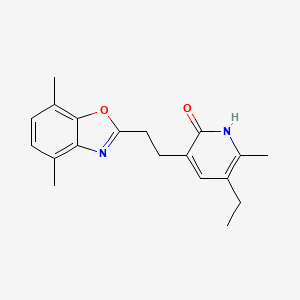
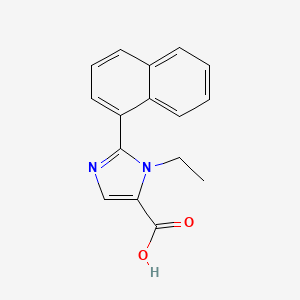
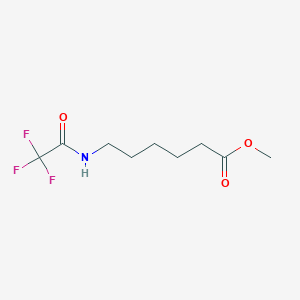
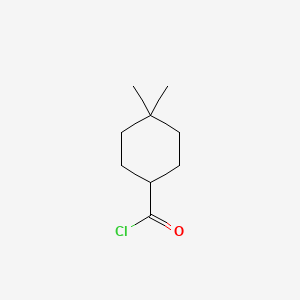
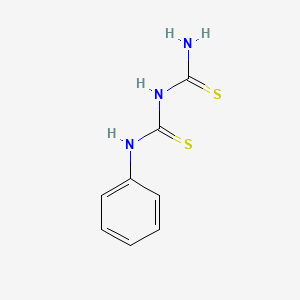
![5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8766926.png)
![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
